(2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that result from these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as mass spectrometry and infrared spectroscopy can be used .Mechanism of Action
Target of Action
The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . By inhibiting Caspase-3, the compound can potentially prevent apoptosis, making it a potential candidate for anti-apoptotic therapies .
Mode of Action
The compound interacts with its target, Caspase-3, by binding to it and inhibiting its activity . This inhibition prevents the enzyme from triggering apoptosis, thereby allowing cells to survive that would otherwise undergo programmed cell death .
Biochemical Pathways
The compound’s action primarily affects the apoptotic pathway . By inhibiting Caspase-3, the compound disrupts the normal progression of apoptosis . This disruption can have downstream effects on other cellular processes, potentially leading to increased cell survival .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of Caspase-3, which results in decreased apoptosis . On a cellular level, this could lead to increased cell survival, particularly in cells that are under stress or damage that would typically trigger apoptosis .
Safety and Hazards
properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-11-6-14(27-12(2)22)10-15-19(11)20(23)16(28-15)7-13-8-17(24-3)21(26-5)18(9-13)25-4/h6-10H,1-5H3/b16-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKDGCNJIDYBQV-APSNUPSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.